N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group using a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide.
Introduction of Nitrobenzamide Group: The final step involves the nitration of the benzamide group using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Similar structure but with an octanamide group instead of a nitrobenzamide group.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Similar structure but with a different position of the hydroxy group.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole moiety, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-12-6-7-13(10-17(12)24(27)28)20(26)22-14-8-9-15(18(25)11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOKYRYXBLEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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